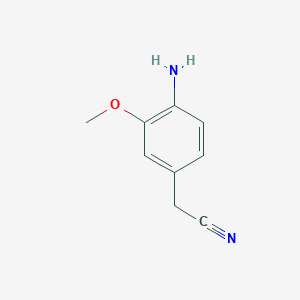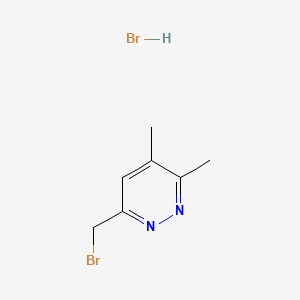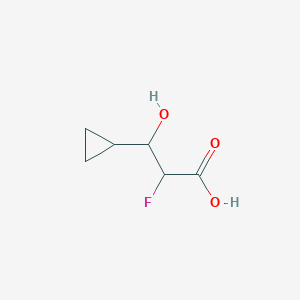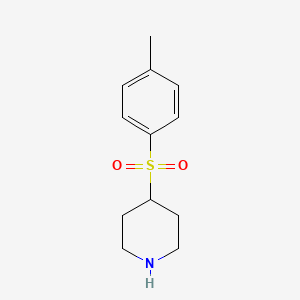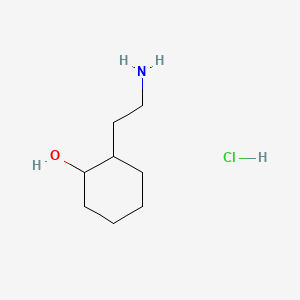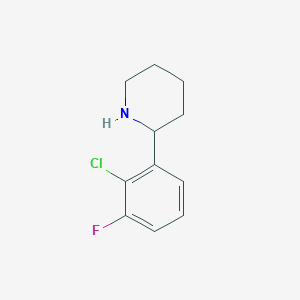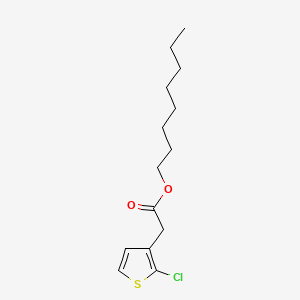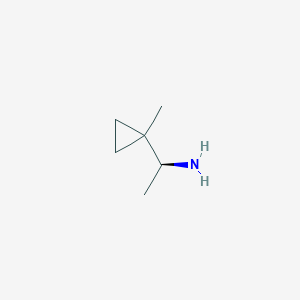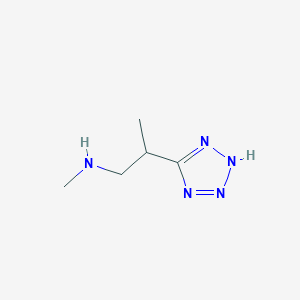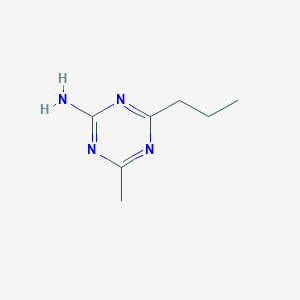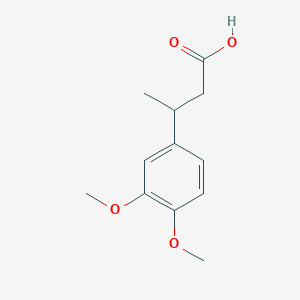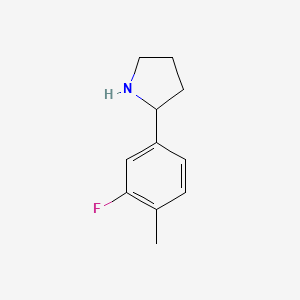
2-(3-Fluoro-4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry due to their diverse biological activities and their ability to serve as versatile scaffolds for drug development .
Preparation Methods
The synthesis of 2-(3-Fluoro-4-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methyl substituents on the phenyl ring. One common synthetic route involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(3-Fluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield 3-fluoro-4-methylbenzoic acid, while reduction may produce 2-(3-fluoro-4-methylphenyl)pyrrolidin-1-ol .
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-Fluoro-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(4-Fluoro-2-methylphenyl)pyrrolidine: This compound has a similar structure but with different positions of the fluorine and methyl groups on the phenyl ring.
3,4-Methylenedioxypyrovalerone (MDPV): Although structurally different, MDPV is another pyrrolidine-containing compound known for its psychostimulant effects.
Pyrrolidine-2,5-diones: These compounds contain a pyrrolidine ring with two carbonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
KXLLAVRUSGVBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


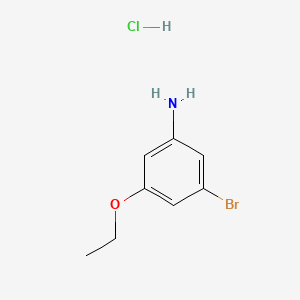
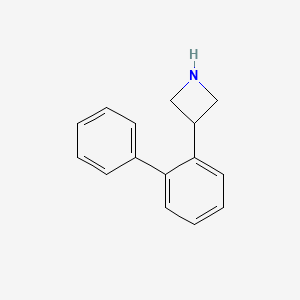
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
